molecular formula C12H10ClNO3 B14658938 N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxamide CAS No. 51639-77-1

N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxamide

Cat. No.: B14658938
CAS No.: 51639-77-1
M. Wt: 251.66 g/mol
InChI Key: OHBPUMBAENQEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a furan ring, a methoxy group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxamide typically involves the reaction of 4-chloroaniline with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxaldehyde
  • N-(4-Chlorophenyl)-N-methoxyfuran-2-amine
  • N-(4-Methoxyphenyl)-N-methoxyfuran-2-carboxamide

Uniqueness

N-(4-Chlorophenyl)-N-methoxyfuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and methoxy group contribute to its reactivity and potential bioactivity, distinguishing it from other similar compounds .

Properties

CAS No.

51639-77-1

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-methoxyfuran-2-carboxamide

InChI

InChI=1S/C12H10ClNO3/c1-16-14(10-6-4-9(13)5-7-10)12(15)11-3-2-8-17-11/h2-8H,1H3

InChI Key

OHBPUMBAENQEEM-UHFFFAOYSA-N

Canonical SMILES

CON(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.